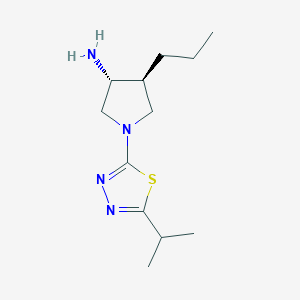![molecular formula C25H31N7 B5662672 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5662672.png)
4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a triazine ring, a tetrahydroquinoline moiety, and a piperazine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step proceduresCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors to exert its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its triazine core, tetrahydroquinoline moiety, and piperazine group collectively contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7/c26-24-27-23(28-25(29-24)32-13-6-10-21-9-4-5-11-22(21)32)19-31-17-15-30(16-18-31)14-12-20-7-2-1-3-8-20/h1-5,7-9,11H,6,10,12-19H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBWFNKKZYHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5662593.png)
![8-(3-fluoro-4-methoxybenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662600.png)



![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
![(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5662632.png)
![5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)
![ethyl 1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5662663.png)

![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)
![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)
![(4-ethylphenyl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B5662701.png)
